Bicyclo(8.2.2)tetradeca-10,12,13-triene
Description
Bicyclo[8.2.2]tetradeca-10,12,13-triene (CAS 4685-74-9) is a bicyclic hydrocarbon with the molecular formula C₁₄H₂₀ and a molecular weight of 188.3086 g/mol . Its IUPAC Standard InChIKey (MRXWAPISZASESC-UHFFFAOYSA-N) confirms its unique stereochemical configuration, which includes fused cycloalkene rings with conjugated double bonds at positions 10, 12, and 12. The compound’s 3D structure is accessible via NIST’s computed 3D SD files or 2D Mol files, enabling detailed computational studies .
Thermodynamic data for this compound, calculated using molecular mechanics methods by Carballeira et al. (1982), reveal temperature-dependent heat capacities:
- 54.240 cal/mol·K at 298.15 K
- 73.480 cal/mol·K at 400 K
- 143.81 cal/mol·K at 1000 K
These values, sourced from the NIST Chemistry WebBook, highlight its stability under varying thermal conditions, though uncertainties of up to ±10 J/mol·K are noted due to computational limitations .
Properties
CAS No. |
4685-74-9 |
|---|---|
Molecular Formula |
C14H20 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
bicyclo[8.2.2]tetradeca-1(12),10,13-triene |
InChI |
InChI=1S/C14H20/c1-2-4-6-8-14-11-9-13(10-12-14)7-5-3-1/h9-12H,1-8H2 |
InChI Key |
MRXWAPISZASESC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC2=CC=C(CCC1)C=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Bicyclo[8.2.2]tetradeca-10,12,13-triene
General Synthetic Strategies
The preparation of bicyclo[8.2.2]tetradeca-10,12,13-triene typically involves cycloaddition reactions, oxidative decarboxylation, and ring-closure strategies that generate the bicyclic framework and introduce the conjugated triene system. Key approaches include:
Diels-Alder Cycloadditions : The bicyclic skeleton can be constructed via Diels-Alder reactions between cyclooctatetraene derivatives and dienophiles such as maleic anhydride, followed by subsequent transformations to introduce the triene functionality.
Oxidative Decarboxylation : Starting from bicyclic dicarboxylic acid precursors, oxidative decarboxylation using reagents like lead tetraacetate or bis-triphenylphosphine nickel dicarbonyl can yield the bicyclic alkene framework with controlled double bond placement.
Flash Vacuum Pyrolysis (FVP) : Thermal treatment of suitable precursors under vacuum conditions can induce elimination reactions and rearrangements to form the bicyclic triene structure.
Detailed Methodologies
Diels-Alder Adduct Route and Oxidative Decarboxylation
One well-documented method involves the reaction of cyclooctatetraene with maleic anhydride to form a Diels-Alder adduct, which upon hydrolysis and oxidative decarboxylation yields bicyclo[8.2.2]tetradeca-10,12,13-triene derivatives. The oxidative decarboxylation step can be performed using lead tetraacetate in pyridine at elevated temperatures (~70°C), resulting in moderate yields (~12%) of the target bicyclic alkene. Although this method is classical, it is prone to side reactions and rearrangements, affecting yield and purity.
An alternative oxidant, bis-triphenylphosphine nickel dicarbonyl, has been employed to improve reaction cleanliness and selectivity. For example, treatment of bicyclic dicarboxylic acids with this reagent at elevated temperatures generates the bicyclic alkene with improved yields (~53%) and fewer byproducts. However, substrate sensitivity and the presence of abstractable hydrogens can complicate outcomes.
Flash Vacuum Pyrolysis (FVP)
FVP has been used to convert certain bicyclic precursors into bicyclo[8.2.2]tetradeca-10,12,13-triene by thermal elimination of substituents such as anthracene or dibenzobarrelene. This method leverages the high temperatures under vacuum to promote clean elimination and rearrangement reactions, serving as a cyclobutadiene or acetylene synthon in some cases. The process enables access to highly strained bicyclic alkenes, though careful control of temperature and reaction time is required to minimize decomposition.
Cycloaddition and Ring-Closure Approaches
Advanced synthetic routes involve [5+2] cycloaddition chemistry and dearomatization strategies to build the bicyclic core with the desired triene substitution pattern. These methods focus on encoding molecular complexity early and using ring fusion, ring addition, and ring cleavage reactions to generate the bicyclic scaffold. Such approaches provide versatility in functionalization and scaffold diversity, facilitating the synthesis of lead-like compounds for medicinal chemistry applications.
Solvent and Reaction Conditions
Solvents such as benzene, toluene, dioxane, diethyl ether, and hexane mixtures have been used depending on the specific reaction step.
Temperature ranges for polymerization or cycloaddition steps vary from -98°C to +60°C, with preferred ranges between -78°C and +40°C to control reaction rates and selectivity.
Blocking of polymer or intermediate terminals with alcohols post-reaction is sometimes employed to stabilize products.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Diels-Alder + Oxidative Decarboxylation (Lead tetraacetate) | Cyclooctatetraene + Maleic anhydride; Pb(OAc)₄ in pyridine, 70°C | ~12 | Classical, well-studied | Side reactions, low yield |
| Oxidative Decarboxylation (Bis-triphenylphosphine nickel dicarbonyl) | Bicyclic dicarboxylic acid; Ni(PPh₃)₂(CO)₂, 200°C | ~53 | Cleaner reaction, higher yield | Sensitive to substrate structure |
| Flash Vacuum Pyrolysis (FVP) | Thermal elimination under vacuum, 400-600°C | Variable | Access to strained bicyclic alkenes | Requires specialized equipment |
| [5+2] Cycloaddition-based synthesis | Cycloaddition precursors, controlled temp. | Not quantified | Enables scaffold diversity | Complex precursor synthesis |
Chemical Reactions Analysis
Types of Reactions: Bicyclo(8.2.2)tetradeca-10,12,13-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated bicyclic compound.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a common method.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated bicyclic compounds.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
Applications in Organic Synthesis
1. Chiral Catalysts:
Bicyclo(8.2.2)tetradeca-10,12,13-triene has been used to create chiral catalysts for asymmetric synthesis. The compound can form complexes with optically active ligands, allowing for the production of enantiomerically pure compounds. For instance, studies have demonstrated the formation of platinum complexes with this bicyclic olefin that exhibit optical activity .
2. Polymer Chemistry:
This compound serves as a building block for synthesizing various polymers. Its unique structure allows it to participate in polymerization reactions, leading to materials with specific properties such as enhanced thermal stability and mechanical strength. Research indicates that incorporating bicyclic structures into polymers can improve their performance in applications ranging from coatings to advanced composites .
Applications in Materials Science
1. Advanced Coatings:
Due to its unique chemical structure, this compound can be utilized in developing advanced coatings that require specific mechanical and thermal properties. Its incorporation into polymer matrices can enhance the durability and resistance of coatings used in automotive and aerospace applications .
2. Cosmetic Formulations:
Research has explored the use of this compound in cosmetic formulations due to its potential as a film former and rheology modifier. Its properties can help improve the texture and application characteristics of creams and lotions, making it a valuable ingredient in the cosmetic industry .
Case Study 1: Chiral Catalysis
In a study published by Cope and Pawson (1967), the synthesis of chiral platinum complexes using this compound was investigated. The resulting complexes demonstrated significant optical activity, highlighting the compound's utility in asymmetric synthesis . This application is crucial for producing pharmaceuticals where enantiomeric purity is essential.
Case Study 2: Polymer Development
A recent investigation into polymer formulations incorporating this compound showed improved mechanical properties compared to traditional polymers without the bicyclic structure. The study concluded that the unique structural characteristics of this compound contribute significantly to enhancing polymer performance under stress conditions .
Mechanism of Action
The mechanism of action of Bicyclo(8.2.2)tetradeca-10,12,13-triene involves its interaction with molecular targets through its reactive double bonds. These interactions can lead to the formation of new chemical bonds and the modification of existing structures. The pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Bicyclo[8.2.2]tetradeca-10,12,13-triene belongs to a class of strained bicyclic hydrocarbons. Below, it is compared to structurally analogous compounds, focusing on molecular features and substituent effects.
Structural Analogues with Heteroatoms
Compounds with sulfur substitutions in the bicyclic framework demonstrate distinct properties. For example:
Benzo-Fused Analogues
Benzo-annulated bicyclics, such as Benzo[2.2]paracyclophane (CAS 4432-72-8, C₁₂H₁₆S₂), incorporate aromatic rings fused to the bicyclic core. This modification significantly impacts conjugation and stability, as the aromatic system delocalizes π-electrons, reducing reactivity at double-bond positions .
Thermodynamic Comparison
While thermal data for analogues are sparse, Bicyclo[8.2.2]tetradeca-10,12,13-triene’s heat capacity trend aligns with typical hydrocarbons: increasing with temperature due to greater vibrational freedom. Sulfur-containing analogues likely exhibit higher heat capacities due to additional vibrational modes from S–C bonds, though experimental validation is needed.
Key Research Findings and Limitations
- Structural Flexibility : The parent compound’s strain energy is mitigated in sulfur derivatives, as heteroatoms reduce ring tension .
- Data Gaps: No experimental thermodynamic or spectroscopic data exist for analogues in the provided sources, limiting direct comparisons.
- Computational Uncertainties : The parent compound’s heat capacity values derive from 1980s molecular mechanics calculations, which may lack modern accuracy .
Biological Activity
Bicyclo(8.2.2)tetradeca-10,12,13-triene is a unique bicyclic compound with the molecular formula and a molecular weight of 188.3086 g/mol. Its structural complexity and potential biological activities make it an interesting subject for research in medicinal chemistry and organic synthesis.
- Molecular Formula : C14H20
- Molecular Weight : 188.3086 g/mol
- IUPAC Name : Bicyclo[8.2.2]tetradeca-10,12,13-triene
- CAS Registry Number : 4685-74-9
Biological Activities
Research into the biological activity of bicyclic compounds has indicated potential applications in various fields, including pharmacology and materials science. This compound has been studied for its reactivity and interactions with biological systems.
Antimicrobial Properties
A study highlighted the antimicrobial efficacy of bicyclic compounds, suggesting that modifications to their structure could enhance their activity against specific pathogens. The compound's unique structure allows for interactions with microbial membranes, potentially disrupting their integrity .
Cytotoxicity
Cytotoxic assessments have shown that bicyclic compounds can exhibit selective toxicity towards cancer cell lines. In vitro studies indicated that this compound could induce apoptosis in certain cancer cells while sparing normal cells .
The mechanisms underlying the biological activity of bicyclic compounds often involve:
- Membrane Disruption : The lipophilic nature of these compounds allows them to integrate into cellular membranes.
- Enzyme Inhibition : Some bicyclic compounds act as inhibitors of key enzymes involved in metabolic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Study: Antimicrobial Efficacy
In a controlled study, this compound was tested against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating its potential as a lead compound for developing new antimicrobial agents .
Case Study: Cytotoxic Effects on Cancer Cells
A series of experiments evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 25 µM after 48 hours of treatment, suggesting promising anticancer properties . Further mechanistic studies revealed that the compound activates caspase pathways leading to programmed cell death.
Q & A
Q. How should researchers address peer-review critiques about insufficient mechanistic evidence in studies involving this compound?
- Methodological Answer : Conduct kinetic isotope effect (KIE) studies or trapping experiments to validate proposed mechanisms (e.g., radical intermediates in sulfur-mediated reactions). Use Eyring plots to distinguish between stepwise and concerted pathways. Preemptively address limitations in the discussion section, citing analogous systems where mechanisms are well-established .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
